N9 vs. N6 Regioisomer Assignment by NMR
The Ried et al. (1989) study provides definitive ¹H- and ¹³C-NMR assignments that distinguish N9-acyladenines from their N6- and N7-acyl isomers [1]. In N9-acylated adenines, the H-C(2) and H-C(8) protons exhibit characteristic downfield shifts relative to N6-acylated congeners, and the C=O resonance appears at a distinct chemical shift position confirming attachment at N9 rather than N6. Specifically, the 9-acyladenine series shows a diagnostic upfield shift of the 6-NH₂ protons compared to N6-acyl derivatives where the amine is converted to an amide, providing a quantitative spectroscopic fingerprint [1]. In contrast, the N6 regioisomer 4-chloro-N-(9H-purin-6-yl)benzamide (CAS 36383-87-6) displays its carbonyl ¹³C resonance at a position consistent with amide rather than N9-ketone character, and its H-C(2) and H-C(8) protons follow a different splitting pattern [1][2].
| Evidence Dimension | NMR spectroscopic differentiation of N9-acyl vs. N6-acyl regioisomers |
|---|---|
| Target Compound Data | 9-(4-Chlorobenzoyl)-9H-purin-6-amine: N9-acylated; free 6-NH₂ group; C=O attached at N9; characteristic H-C(2) and H-C(8) chemical shifts per Ried 1989 assignments for the 9-acyladenine series [1] |
| Comparator Or Baseline | 4-Chloro-N-(9H-purin-6-yl)benzamide (CAS 36383-87-6): N6-acylated; 6-NH converted to amide; C=O attached at N6; distinct amide carbonyl ¹³C shift and H-C(2)/H-C(8) pattern [1][2] |
| Quantified Difference | Diagnostic ¹³C carbonyl shift differential between N9-ketone and N6-amide environments; distinct ¹H splitting patterns for H-C(2) and H-C(8) enabling unambiguous regioisomer discrimination by routine NMR [1] |
| Conditions | ¹H- and ¹³C-NMR spectroscopy in DMSO-d₆ solution and solid-state NMR; Helvetica Chimica Acta, 1989 [1] |
Why This Matters
For procurement, regioisomeric impurity or misassignment leads to screening data that cannot be reproduced; the N9-acyl isomer presents a free 6-NH₂ group for target engagement that is chemically unavailable in the N6-acyl isomer, making regioisomeric identity a critical QC parameter.
- [1] Ried W, Woithe H, Müller A. Strukturaufklärung von N6-, 9- und 7-Acyladeninen durch ¹H- und ¹³C-NMR-Spektroskopie von Festkörpern und in Lösung. Helvetica Chimica Acta. 1989;72(7):1597-1607. DOI: 10.1002/hlca.19890720720 View Source
- [2] SpectraBase (Wiley). 4-Chloro-N-(9H-purin-6-yl)-benzamide. Compound ID Hv6RhPrRkH3; 1 NMR and 1 MS (GC) spectra. Solvent: DMSO-D6. Accessed 2026-04-28. View Source
